molecular formula C17H18ClNO2 B8150606 (S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate

(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150606
M. Wt: 303.8 g/mol
InChI Key: DHSPQBDIKAOOBA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro-substituted biphenyl moiety, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is chlorinated at the 3’ position.

    Formation of the Amino Acid Intermediate: The chlorinated biphenyl is then subjected to a series of reactions to introduce the amino group and the propanoate moiety. This step often involves the use of protecting groups to ensure selective reactions.

    Esterification: The final step involves the esterification of the amino acid intermediate with ethanol to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of (S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: The use of specific catalysts and reagents to optimize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a biphenyl derivative.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of biphenyl derivatives.

    Substitution: Formation of hydroxyl, alkyl, or aryl-substituted biphenyl derivatives.

Scientific Research Applications

(S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate: Similar structure with a fluoro group instead of a chloro group.

    (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate: Similar structure with a methyl group instead of a chloro group.

    (S)-ethyl 3-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate: Similar structure with a methoxy group instead of a chloro group.

Uniqueness

The uniqueness of (S)-ethyl 3-amino-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoate lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-(3-chlorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-21-17(20)11-16(19)13-8-6-12(7-9-13)14-4-3-5-15(18)10-14/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSPQBDIKAOOBA-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.